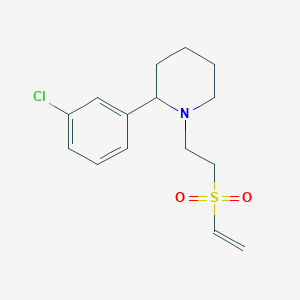

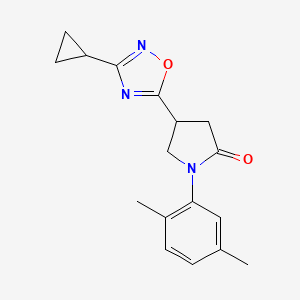

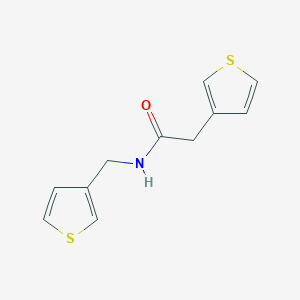

![molecular formula C16H11Cl3N2O2 B2570840 3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide CAS No. 478029-79-7](/img/structure/B2570840.png)

3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-dichloro-N’-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide” is a chemical compound with the molecular formula C16H12Cl2N2O2. It is related to other compounds such as 3-(4-Chlorophenyl)propionic acid and (e)-3- (4-chlorophenyl)-1- (4-methoxyphenyl)prop-2-en-1-one .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one was characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques . The molecular structure was elucidated using single-crystal X-ray diffraction technique .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .

Chemical Reactions Analysis

While specific chemical reactions involving “3,4-dichloro-N’-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide” are not available, related compounds such as 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) have been synthesized from o-chloroaniline and formaldehyde .

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : Novel compounds and their metal complexes have been synthesized from 4-acyl-5-pyrazolone and benzoyl hydrazide, leading to the development of compounds with antimalarial activities. These compounds were characterized using various spectroscopic techniques including 1H NMR, FT-IR, UV-Vis, and X-ray diffraction (Shaikh et al., 2021).

- Crystal Structure Analysis : The crystal structure of similar compounds has been determined by X-ray diffraction, offering insights into their molecular configuration and potential for forming hydrogen bonds and stacking interactions (Arfan et al., 2016).

Biomedical Applications

- Antimicrobial Activities : Research on benzohydrazide derivatives has demonstrated their potential in antimicrobial applications. Compounds have been synthesized and shown effective against various bacterial strains, indicating the role of electron-withdrawing groups in enhancing antimicrobial properties (Han, 2013).

- Antioxidant and α-Glucosidase Inhibitory Activities : Methoxy-substituted benzohydrazide derivatives have been evaluated for their antioxidant and α-glucosidase inhibitory activities. The study suggests the importance of substituents in bioactivity enhancement (Prachumrat et al., 2018).

Other Applications

- Microwave-Assisted Synthesis : The use of microwave irradiation in the synthesis of 1,2,4-triazole derivatives from benzohydrazide has been explored, showcasing an efficient and economical method for drug synthesis with significant anthelmintic and antimicrobial activities (Panda et al., 2022).

- Cancer Research : Benzohydrazide derivatives have been studied for their potential as inhibitors of prostate cancer through crystal structure analysis, Hirshfeld surface analysis, DFT, and molecular docking studies. These findings may contribute to the development of new therapeutic agents (Arjun et al., 2020).

properties

IUPAC Name |

3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N2O2/c17-12-5-1-10(2-6-12)3-8-15(22)20-21-16(23)11-4-7-13(18)14(19)9-11/h1-9H,(H,20,22)(H,21,23)/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKUYZXLAOIIPD-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2570762.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2570767.png)

![2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2570772.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide](/img/structure/B2570774.png)